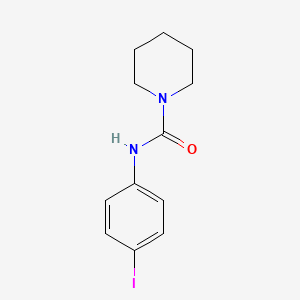

N-(4-iodophenyl)piperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXGZMVBVHCJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)piperidine-1-carboxamide typically involves the reaction of 4-iodoaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-iodophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylpiperidine derivatives.

Oxidation Reactions: Products include N-oxide derivatives of the piperidine ring.

Reduction Reactions: Products include the corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-iodophenyl)piperidine-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a probe to study the function of various biological targets. It can be labeled with radioactive isotopes for use in imaging studies.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of functional materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-(4-iodophenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The iodophenyl group can enhance the binding affinity of the compound to its target, while the piperidine ring can modulate its pharmacokinetic properties. The carboxamide linkage provides stability and can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aryl Group

The aryl group in the carboxamide moiety significantly influences synthetic efficiency, physicochemical properties, and biological activity. Key analogs include:

Key Observations :

- Halogen Substituents : Iodo and bromo groups enhance target binding due to their size and electronegativity. TH5487 (4-iodophenyl) outperforms its bromo analog in OGG1 inhibition .

- Electron-Withdrawing Groups : Nitro and chloro substituents reduce synthetic yields but improve chemical stability and reactivity .

- Fluorinated Analogs : Fluorophenyl derivatives exhibit superior pharmacokinetics, with higher oral bioavailability and blood-brain barrier penetration .

Modifications on the Benzimidazolone Core

Variations in the benzimidazolone ring modulate inhibitory potency and selectivity:

Key Observations :

Pharmacological and Computational Insights

- TH5487 (4-Iodophenyl): Demonstrates IC$_{50}$ values in the nanomolar range for OGG1 inhibition, outperforming analogs like OGG1iNA (4-chlorophenyl) .

- Molecular Docking : Fluorophenyl and iodophenyl derivatives exhibit stronger binding to TAAR1 (trace amine-associated receptor 1) and OGG1 due to halogen bonding and hydrophobic interactions .

Biologische Aktivität

N-(4-iodophenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an iodophenyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, which can be leveraged in synthetic applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in pain pathways and inflammation. For instance, it can act as an inhibitor of fatty acid amide hydrolase (FAAH), which is implicated in the regulation of endocannabinoid levels .

- Receptor Modulation : It may also interact with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and potentially providing analgesic effects .

The iodophenyl group enhances binding affinity to these targets, while the piperidine moiety contributes to the compound's pharmacokinetic properties.

Analgesic Properties

This compound has been investigated for its analgesic potential. Studies indicate that derivatives of this compound can effectively modulate pain responses in various animal models. For example, the combination of this compound with other analgesics has shown additive effects in reducing inflammatory pain .

Antiviral Activity

Research has highlighted the potential of piperidine derivatives as CCR5 antagonists, which are crucial for HIV treatment. A related compound demonstrated high potency against HIV-1 by inhibiting membrane fusion mediated by the CCR5 receptor . This suggests that this compound may also possess similar antiviral properties.

Anticancer Properties

Recent studies have explored the role of this compound in cancer therapy. It has been evaluated as an inhibitor of 8-oxo Guanine DNA glycosylase (OGG1), an enzyme involved in DNA repair. Inhibition of OGG1 can lead to increased levels of oxidative DNA damage, thereby enhancing the efficacy of chemotherapeutic agents against cancer cells .

Case Studies

Q & A

Q. What are the standard synthetic routes for N-(4-iodophenyl)piperidine-1-carboxamide, and how are reaction yields optimized?

The compound is synthesized via nucleophilic substitution between 4-iodophenyl isocyanate and piperidine derivatives. A typical procedure involves refluxing 1-(4-piperidyl)benzimidazolone with 4-iodophenyl isocyanate in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere, achieving yields up to 90% . Key optimization factors include stoichiometric control (1:1 molar ratio of reactants), reaction time (16–24 hours), and purification via recrystallization or column chromatography. Lower yields (e.g., 68–87%) observed with electron-deficient aryl isocyanates suggest electronic effects on reactivity .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the ¹H-NMR spectrum in DMSO-d₆ shows characteristic peaks: a broad singlet at δ 11.04 ppm (NH of benzimidazolone), aromatic protons between δ 7.20–7.58 ppm, and piperidine methylene signals at δ 1.70–2.97 ppm . X-ray crystallography of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) confirms the carboxamide linkage and planar geometry of the aryl ring .

Q. What are the primary biological targets or applications of this compound in early-stage research?

this compound derivatives are explored as inhibitors of enzymes like 8-oxoguanine DNA glycosylase (8-OGG1) and modulators of G protein-coupled receptors (GPCRs). The iodophenyl group enhances steric bulk and halogen bonding, potentially improving selectivity for hydrophobic binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s inhibitory potency and selectivity?

Comparative studies of derivatives with iodine, bromine, or chlorine substituents reveal that iodine’s larger van der Waals radius enhances target binding affinity. For instance, replacing iodine with bromine in position 4 reduces inhibitory activity against 8-OGG1 by ~30%, as shown in enzymatic assays (IC₅₀ values: 4-iodo = 0.8 µM vs. 4-bromo = 1.2 µM) . However, bulky substituents may reduce solubility, necessitating trade-offs in pharmacokinetic optimization .

Q. What experimental strategies resolve contradictions in SAR data for piperidine-carboxamide derivatives?

Discrepancies in structure-activity relationships (SAR) often arise from divergent assay conditions or crystallographic packing effects. For example, conflicting IC₅₀ values for N-(4-iodophenyl) derivatives across studies may stem from differences in buffer pH or ionic strength. To address this, standardized assays (e.g., fluorescence polarization under pH 7.4) and co-crystallization with target proteins are recommended to validate binding modes .

Q. How can computational methods enhance the design of this compound analogs?

Density functional theory (DFT) calculations predict electronic effects of substituents on carboxamide resonance, while molecular dynamics simulations model ligand-receptor interactions. For instance, docking studies reveal that the iodine atom forms a halogen bond with Thr³⁵⁷ in the 8-OGG1 active site, a feature absent in chlorine analogs . These insights guide rational substitutions to improve binding kinetics.

Q. What are the challenges in interpreting HRMS and NMR data for this compound, and how are they mitigated?

Isotopic patterns from iodine (¹²⁷I, 100% abundance) complicate HRMS interpretation, requiring high-resolution instruments (e.g., Orbitrap) to distinguish [M+H]⁺ peaks. In NMR, dynamic rotational barriers in the piperidine ring may broaden signals; using elevated temperatures (50°C) in DMSO-d₆ resolves splitting for accurate integration .

Methodological Considerations

- Synthesis Troubleshooting : Low yields (<50%) may result from moisture-sensitive intermediates. Ensure rigorous drying of solvents (e.g., molecular sieves in THF) and use fresh isocyanate reagents .

- Biological Assays : For enzyme inhibition studies, pre-incubate the compound with target proteins for 30 minutes to ensure equilibrium binding .

- Data Reproducibility : Cross-validate crystallographic data with Cambridge Structural Database entries (e.g., CCDC 2035503) to confirm unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.